molecular formula C18H20ClNO2 B3753549 N-(3-chloro-4-methylphenyl)-4-(4-methylphenoxy)butanamide

N-(3-chloro-4-methylphenyl)-4-(4-methylphenoxy)butanamide

Cat. No.: B3753549
M. Wt: 317.8 g/mol
InChI Key: AKHZPGOXDGJDOK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-(4-methylphenoxy)butanamide is an organic compound characterized by the presence of both chloro and methyl substituents on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-methylphenoxy)butanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-methylphenylamine with 4-methylphenol in the presence of a suitable base, such as sodium hydroxide, to form an intermediate.

    Amidation Reaction: The intermediate is then reacted with butanoyl chloride under anhydrous conditions to form the final product, this compound. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:

    Batch Reactors: Utilizing large-scale batch reactors to control reaction conditions precisely.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The chloro substituent on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-(4-methylphenoxy)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(4-methylphenoxy)butanamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

  • N-(3-chloro-4-methylphenyl)-4-(4-chlorophenoxy)butanamide
  • N-(3-chloro-4-methylphenyl)-4-(4-ethylphenoxy)butanamide

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl rings.
  • Chemical Properties: Variations in reactivity and stability due to different substituents.
  • Biological Activity: Differences in biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-(4-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-13-5-9-16(10-6-13)22-11-3-4-18(21)20-15-8-7-14(2)17(19)12-15/h5-10,12H,3-4,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHZPGOXDGJDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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